2-methyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
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Overview
Description
2-methyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with a methyl group and a pyrrolidinone moiety
Mechanism of Action
Target of Action
It’s known that pyrrolidine derivatives, which this compound is a part of, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional (3d) coverage due to the non-planarity of the ring . This could potentially influence how the compound interacts with its targets.
Biochemical Pathways
It’s known that pyrrolidine derivatives can have diverse biological activities . The structure–activity relationship (SAR) of these compounds can be influenced by the different stereoisomers and the spatial orientation of substituents, leading to a different biological profile of drug candidates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-methyl-3-(2-oxopyrrolidin-1-yl)aniline under basic conditions to yield the desired benzamide.
Pyrrolidinone Introduction: The pyrrolidinone moiety can be introduced through a cyclization reaction involving the appropriate amine and a carbonyl compound under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents on the benzene ring can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Electrophilic reagents, catalysts such as Lewis acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-methyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide: Lacks the 2-methyl group on the benzamide core.
2-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide: Lacks the 4-methyl group on the phenyl ring.
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide: Contains an acetamide group instead of a benzamide group.
Uniqueness
The uniqueness of 2-methyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the methyl and pyrrolidinone groups may enhance its binding affinity to certain targets and improve its pharmacokinetic properties.
Properties
IUPAC Name |
2-methyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-13-6-3-4-7-16(13)19(23)20-15-10-9-14(2)17(12-15)21-11-5-8-18(21)22/h3-4,6-7,9-10,12H,5,8,11H2,1-2H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBAUQYCAVHSOKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2C)N3CCCC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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